KATP Channel Subtype Selectivity: 4-(3,5-Dichlorophenyl)-6-fluoro vs. Pancreatic-Targeted 7-Chloro-3-alkylamino Derivatives
The target compound bears an N-4 aryl substituent (3,5-dichlorophenyl) rather than the 3-alkylamino group found in pancreatic-selective compounds such as compound 3f (7-chloro-3-isopropylamino-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide). In the Schou et al. (2005) study, 3-alkylamino-substituted derivatives (e.g., 3f) activated Kir6.2/SUR1 (pancreatic-type) KATP channels with significantly reduced potency compared to the corresponding 1,2,4-benzothiadiazine-1,1-dioxides [1]. In contrast, 1,4-benzothiazine derivatives with N-4 substituents lacking the 3-alkylamino group have been shown to preferentially target vascular KATP channels [2]. The 3,5-dichlorophenyl N-4 substituent on the target compound is expected to favor a vascular/urinary bladder (SUR2B) selectivity profile over a pancreatic (SUR1) profile, providing differentiation from diazoxide-like pancreatic inhibitors.
| Evidence Dimension | KATP channel subtype selectivity preference (SUR2B vs. SUR1) |
|---|---|
| Target Compound Data | Predicted SUR2B-preferring profile based on N-4 aryl substitution pattern without 3-alkylamino group (class-level inference; direct assay data not located) |
| Comparator Or Baseline | Compound 3f (7-chloro-3-isopropylamino-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide): Kir6.2/SUR1 activation, potency significantly reduced vs. 1,2,4-benzothiadiazine analogs; Diazoxide: SUR1-selective, IC50 ~0.73 µM for insulin release inhibition (BPDZ 73 analog data [3]) |
| Quantified Difference | Not calculable without direct head-to-head data; qualitative differentiation inferred from SAR studies |
| Conditions | Class-level SAR analysis across 4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide derivatives [1]; vascular KATP channel selectivity studies on 1,4-benzothiazine derivatives [2] |
Why This Matters
A SUR2B-preferring profile would make this compound suitable for urinary incontinence or hypertension applications rather than pancreatic beta-cell inhibition, a key procurement-relevant distinction.
- [1] Schou, S.C., et al. Synthesis and pharmacological evaluation of 4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide and N-(2-cyanomethylsulfonylphenyl)acylamide derivatives as potential activators of ATP sensitive potassium channels. Bioorganic & Medicinal Chemistry, 2005, 13(1), 141–155. View Source
- [2] Cecchetti, V., et al. Highly potent 1,4-benzothiazine derivatives as KATP-channel openers. Journal of Medicinal Chemistry, 2003, 46(17), 3670–3679. View Source
- [3] Lebrun, P., et al. A potent diazoxide analogue activating ATP-sensitive K+ channels and inhibiting insulin release. Diabetologia, 2000, 43, 723–732. View Source
